(Z)-2-((2-(5-bromo-2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetic acid
Description
(Z)-2-((2-(5-Bromo-2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetic acid is a benzofuran derivative featuring a benzylidene moiety substituted with a bromine atom at the 5-position and a methoxy group at the 2-position.
Properties
IUPAC Name |
2-[[(2Z)-2-[(5-bromo-2-methoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrO6/c1-23-14-5-2-11(19)6-10(14)7-16-18(22)13-4-3-12(8-15(13)25-16)24-9-17(20)21/h2-8H,9H2,1H3,(H,20,21)/b16-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUMZIPIEUHZYJY-APSNUPSMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)Br)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-((2-(5-bromo-2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetic acid is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound contains a benzofuran moiety and a bromo-substituted methoxybenzylidene group, which may interact with various biological targets.
Structural Characteristics
The molecular formula of the compound is , and it possesses several functional groups, including:
- Carboxylic acid : Potentially involved in modulating biological responses.
- Ethers : May influence solubility and reactivity.
- Aromatic rings : Contribute to antioxidant properties.
Antimicrobial Effects
Research indicates that benzofuran derivatives often exhibit antimicrobial properties. Preliminary studies suggest that this compound may inhibit the growth of various pathogens due to its structural characteristics.
Anti-inflammatory Properties
Compounds containing carboxylic acid groups are frequently investigated for their potential to modulate inflammatory responses. The presence of the benzofuran structure may enhance the anti-inflammatory activity of this compound by inhibiting pro-inflammatory cytokines.
Antioxidant Activity
The aromatic rings in the structure suggest potential radical scavenging capabilities, which could contribute to its antioxidant properties. This activity is crucial for protecting cells from oxidative stress.
Anticancer Activity
Benzofuran derivatives have shown significant anticancer activities. For instance, related compounds have demonstrated inhibition rates against various cancer cell lines:
| Cancer Cell Line | Inhibition Rate (%) |
|---|---|
| Leukemia K-562 | 56.84 |
| Non-small cell lung cancer NCI-H460 | 80.92 |
| Colon cancer HCT-116 | 72.14 |
| Melanoma LOX IMVI | 72.69 |
These results indicate that this compound may possess similar anticancer properties.
The specific mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:
- Inhibition of Enzymatic Activity : The compound could inhibit enzymes involved in inflammatory pathways or cancer progression.
- Modulation of Cell Signaling Pathways : Interaction with specific receptors or signaling molecules may alter cellular responses.
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds reveals distinct biological activities:
| Compound Name | Structure Features | Biological Activity | Unique Properties |
|---|---|---|---|
| Compound A | Benzofuran core | Antimicrobial | High selectivity |
| Compound B | Methoxy group | Antioxidant | Enhanced stability |
| Compound C | Bromine substituent | Anti-inflammatory | Broad-spectrum activity |
The unique combination of functional groups in this compound may confer distinct pharmacological properties compared to these similar compounds.
Case Studies and Research Findings
Recent studies have highlighted the potential therapeutic applications of benzofuran derivatives:
- Anticancer Studies : Various substituted benzofurans have shown significant cell growth inhibitory effects across multiple cancer types.
- Antimicrobial Applications : Investigations into the antibacterial activity of similar compounds have demonstrated efficacy against clinically relevant pathogens.
- Inflammation Modulation : Research indicates that certain benzofurans can effectively reduce inflammation markers in vitro.
Scientific Research Applications
Structural Characteristics
The compound features a unique structural arrangement that includes:
- A benzofuran moiety
- A bromo-substituted methoxybenzylidene group
- An acetic acid functional group
These structural elements contribute to the compound's interaction with biological systems and its potential therapeutic effects.
Biological Activities
Preliminary studies suggest that (Z)-2-((2-(5-bromo-2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetic acid exhibits various biological activities:
Anticancer Properties
Research indicates that compounds with similar structural features may possess anticancer properties. The presence of the benzofuran moiety is often linked to the inhibition of cancer cell proliferation and migration.
Anti-inflammatory Effects
The compound may also exhibit anti-inflammatory properties, potentially making it useful in treating inflammatory diseases. The bromo substituent could enhance these effects through halogen bonding interactions.
Neuroprotective Effects
Compounds containing benzofuran structures have been associated with neuroprotective effects, suggesting potential applications in neurodegenerative diseases.
Case Studies and Research Findings
Several studies have evaluated the biological activities of related compounds, providing insights into the potential applications of this compound:
- Inhibition of Enzymatic Activity : Research has shown that similar compounds can inhibit key enzymes involved in cancer pathways, such as xanthine oxidase. This inhibition can lead to reduced oxidative stress and improved therapeutic outcomes in cancer treatment .
- Molecular Docking Studies : Computational studies have predicted that this compound may interact with various biological targets at the molecular level, suggesting mechanisms through which it may exert its biological effects .
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogs
Detailed Analysis of Structural and Functional Variations
Substituent Effects on the Benzylidene Ring
- Bromine vs. Methoxy Groups : The 5-bromo substituent in the target compound introduces steric bulk and electron-withdrawing effects, which may enhance electrophilic reactivity compared to methoxy groups (electron-donating) in analogs like and . Bromine’s presence could also facilitate halogen bonding in biological targets.
- Positional Isomerism: The 2,3-dimethoxy analog lacks bromine but retains two methoxy groups.
Functional Group Modifications
- Acetic Acid vs. In contrast, ester derivatives (e.g., methyl propanoate and benzyl acetate ) are more lipophilic, which may enhance membrane permeability but reduce solubility.
- Sulfonate vs.
Heterocyclic Modifications
- The 5-methylfuran substituent in introduces a heteroaromatic ring, which could engage in π-π stacking interactions distinct from the brominated or methoxy-substituted analogs. However, the benzyl ester group may limit bioavailability compared to the free acid form.
Q & A
Q. What is the molecular structure of (Z)-2-((2-(5-bromo-2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetic acid, and how is its stereochemistry confirmed?
The compound features a benzofuran core substituted with a 5-bromo-2-methoxybenzylidene group at the 2-position, an oxyacetic acid moiety at the 6-position, and a Z-configuration at the benzylidene double bond. Stereochemistry is confirmed via NMR (e.g., NOESY for spatial proximity analysis) and X-ray crystallography to validate the Z-isomer .
Q. Which spectroscopic techniques are essential for characterizing this compound?
Key techniques include:
- 1H/13C NMR : Assigns proton and carbon environments, particularly distinguishing the Z-isomer via coupling constants and diastereotopic protons .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (C19H15BrO7) and isotopic patterns .
- IR Spectroscopy : Identifies functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹ for the 3-oxo group) .
Advanced Research Questions
Q. How can synthesis yield be optimized for this compound, and what are common side reactions?
Synthesis typically involves Knoevenagel condensation between 5-bromo-2-methoxybenzaldehyde and 6-hydroxy-3-oxo-2,3-dihydrobenzofuran, followed by esterification/acylation. Critical parameters:
- Catalyst : Piperidine or DBU for efficient condensation .
- Solvent : Refluxing in anhydrous dichloromethane or THF minimizes hydrolysis .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the Z-isomer from E-isomer byproducts . Common side reactions include over-oxidation of the benzofuran core and transesterification during acylation. Protecting groups (e.g., tert-butyl esters) may mitigate these issues .
Q. How do researchers resolve contradictions in spectral data during structural elucidation?
Discrepancies in NMR or MS data often arise from:
- Tautomerism : The 3-oxo group may exhibit keto-enol tautomerism, resolved via D2O exchange experiments .
- Residual Solvents : Deuterated solvent peaks in NMR are excluded by referencing databases (e.g., SDBS).
- Dynamic Effects : Variable-temperature NMR clarifies conformational mobility in the benzylidene moiety .
Q. What strategies are used to assess the compound’s biological activity, given its structural complexity?
- Target Binding Assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinity to targets like HDACs or kinases .
- SAR Studies : Comparing activity with analogs (e.g., 3-methoxy or 4-hydroxybenzylidene derivatives) identifies critical substituents. For example, the 5-bromo group enhances lipophilicity and target engagement .
Q. How does the Z-configuration influence pharmacological properties compared to the E-isomer?
The Z-isomer’s bent conformation improves steric complementarity with hydrophobic enzyme pockets (e.g., HDACs), as shown in molecular docking studies. In contrast, the E-isomer exhibits reduced binding due to unfavorable van der Waals clashes .
Experimental Design & Data Analysis
Q. What experimental controls are critical in stability studies of this compound under physiological conditions?
- pH Stability : Incubate in buffers (pH 2–8) and monitor degradation via HPLC. The acetic acid moiety may hydrolyze at alkaline pH .
- Light Sensitivity : Protect from UV exposure to prevent photoisomerization of the benzylidene group .
- Metabolic Stability : Use liver microsomes with NADPH cofactors to assess CYP450-mediated oxidation .
Q. How can computational methods complement experimental data in studying this compound?
- DFT Calculations : Predict NMR chemical shifts and verify Z-configuration stability .
- Molecular Dynamics (MD) : Simulate binding modes to targets (e.g., HDACs) and estimate free energy of binding (ΔG) .
Data Contradiction & Reproducibility
Q. How should researchers address batch-to-batch variability in biological activity?
- Purity Assessment : Ensure >95% purity via HPLC and LC-MS to exclude impurities affecting activity .
- Crystallization : Recrystallize from ethanol/water to standardize conformational homogeneity .
Q. What are common pitfalls in interpreting SAR data for benzofuran derivatives?
- Solubility Bias : Poor aqueous solubility may falsely suggest low activity. Use DMSO stocks with <0.1% final concentration .
- Off-Target Effects : Screen against related enzymes (e.g., COX-2 for anti-inflammatory studies) to confirm selectivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
